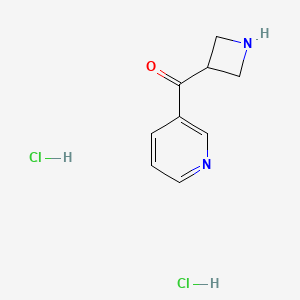

Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride

Description

Properties

IUPAC Name |

azetidin-3-yl(pyridin-3-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.2ClH/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;;/h1-4,8,11H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFNZXVJGPLIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions.

Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the azetidine precursor.

Formation of the Methanone Group: The methanone group is typically introduced through oxidation reactions, where the corresponding alcohol or aldehyde is oxidized to form the ketone.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or pyridine rings.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of azetidine derivatives, including azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride, often involves methods such as the Aza-Michael addition. This reaction is crucial for constructing C–N bonds and has been widely applied in creating various heterocyclic compounds that serve as pharmacophores in drug development .

Table 1: Synthetic Routes and Yields

| Synthetic Method | Example Reaction | Yield (%) |

|---|---|---|

| Aza-Michael Addition | 1-(Azetidin-3-yl)piperidine with methyl acrylate | 75% |

| Cyclization Reactions | Azetidine with pyrrolidine | 61% |

| Pd-catalyzed Coupling | Reaction with boronic acids | 37–80% |

Biological Activities

Research indicates that azetidin derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of azetidine and pyridine rings contribute to their interaction with various biological targets.

Anticancer Properties

Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride has shown potential in targeting androgen receptors, which are critical in the progression of certain cancers, particularly prostate cancer. The compound acts by degrading androgen receptors, thereby inhibiting cancer cell proliferation .

Antimicrobial Activity

Studies have demonstrated that compounds containing azetidine rings possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth .

Therapeutic Applications

The therapeutic applications of azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride extend to various fields:

Neurological Disorders

Some derivatives have been investigated for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems. Their effectiveness as agonists or antagonists at specific receptor sites can lead to therapeutic benefits in conditions like anxiety and depression .

Metabolic Disorders

Research also highlights the role of these compounds in managing metabolic disorders such as obesity. Their ability to influence metabolic pathways makes them candidates for further investigation in this area .

Case Studies

Several studies have documented the efficacy of azetidine derivatives in clinical settings:

Case Study 1: Prostate Cancer Treatment

A study demonstrated that a specific azetidine derivative significantly reduced tumor size in preclinical models by targeting androgen receptors effectively.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that an azetidine derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride, based on molecular frameworks, substituents, or pharmacological relevance:

Key Comparative Findings

Ring Strain and Reactivity

- Azetidine Derivatives : The 4-membered azetidine ring in the reference compound introduces significant ring strain compared to 5-membered pyrrolidine analogs (e.g., CAS 1349699-70-2). This strain enhances reactivity, making azetidine derivatives more prone to ring-opening reactions under acidic or nucleophilic conditions .

- Pyrrolidine Analogs : The 5-membered pyrrolidine ring (e.g., CAS 1349699-70-2) offers greater stability, often preferred in drug design for prolonged metabolic activity .

Functional Group Impact

- Amine Modifications : Azetidin-3-ylmethanamine dihydrochloride (CAS 102065-89-4) lacks the pyridine moiety, reducing aromatic interactions but increasing solubility due to its simpler, polar structure .

Pharmacological Potential

- Chiral Centers : The (S)-configured pyrrolidine analog (CAS 1349699-70-2) demonstrates how stereochemistry influences bioactivity, a factor absent in the reference compound’s symmetric azetidine ring .

- Salt Forms : Dihydrochloride salts (common in all listed compounds) enhance water solubility, critical for in vitro assays, but may alter crystallization behavior compared to free bases .

Research and Commercial Relevance

- Discontinuation Note: The reference compound’s discontinuation () contrasts with the commercial availability of analogs like 3-(Azetidin-3-yl)pyridine dihydrochloride, suggesting shifts in research focus toward derivatives with optimized stability or synthetic accessibility .

- Synthetic Challenges : The reference compound’s synthesis likely involves azetidine ring formation under anhydrous conditions, akin to methods described for related azetidine trihydrochloride intermediates (), but scalability remains a hurdle .

Biological Activity

Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride features an azetidine ring, which is known for its diverse biological properties. This compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Biological Activity

1. Antimicrobial Activity

Recent studies have shown that derivatives of azetidine, including azetidin-3-yl compounds, exhibit significant antimicrobial properties. For instance, modifications to the azetidine core can enhance activity against specific bacterial strains, including Mycobacterium tuberculosis. Research indicates that certain azetidine amides demonstrate improved minimum inhibitory concentration (MIC) values against the polyketide synthase 13 (Pks13) enzyme, crucial for the survival of M. tuberculosis .

2. Neuropharmacological Effects

Azetidine derivatives have been investigated for their neuropharmacological effects, particularly in relation to cognitive disorders. Compounds similar to azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride have shown promising results in preclinical models targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in conditions such as Alzheimer’s disease and attention deficit hyperactivity disorder (ADHD) . However, some derivatives have faced challenges in clinical trials due to side effects .

3. Antidiabetic Potential

Research has also explored the potential of azetidine derivatives as antidiabetic agents. Studies on related compounds suggest that they may enhance insulin sensitivity and exhibit favorable metabolic profiles . The structure-activity relationship studies indicate that specific substituents on the azetidine ring can significantly influence biological activity.

Structure-Activity Relationships (SAR)

The SAR of azetidine compounds highlights how different modifications can lead to variations in biological activity. A detailed analysis shows:

| Compound | Modification | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Compound 1 | 3-methoxy group | Enhanced Pks13 potency | <10 |

| Compound 2 | Chlorination at 6-position | Neuroprotective effects | 132 |

| Compound 3 | Azetidine amide | Improved MIC against bacteria | <50 |

These findings suggest that strategic modifications can optimize the therapeutic potential of azetidine derivatives.

Case Studies

Case Study 1: Antitubercular Activity

In a study focusing on the inhibition of Pks13, azetidine amides demonstrated improved potency compared to other scaffolds. The crystal structure revealed that these compounds bind effectively to the enzyme, enhancing their inhibitory effects .

Case Study 2: Cognitive Enhancement

Another investigation into a series of pyridine-containing azetidines showed initial promise in enhancing cognitive function in animal models. However, clinical trials revealed significant side effects leading to suspension of further development .

Q & A

Q. What analytical methods are recommended for determining the purity of Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride in academic research?

High-performance liquid chromatography (HPLC) is the primary method for purity assessment, with protocols optimized for azetidine derivatives. For example, related compounds like n-(3-(azetidin-3-yl)phenyl)methanesulfonamide hydrochloride have been analyzed using HPLC with ≥98% purity validation . Researchers should use a C18 column, mobile phases compatible with polar solvents (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection at 210–260 nm. Method validation must include linearity, precision, and limit of detection (LOD) studies to ensure reproducibility .

Q. How can researchers optimize synthesis protocols for Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride?

Synthesis typically involves coupling azetidine derivatives with pyridine-containing ketones. For analogous compounds like 3-(1-azetidinylmethyl)phenylmethanone, reaction conditions (e.g., temperature, catalyst) are critical. Use anhydrous solvents (e.g., dichloromethane) and coupling agents like HATU or EDC/HOBt for amide bond formation. Post-synthesis, purification via recrystallization or column chromatography is recommended, with dihydrochloride salt formation achieved using HCl gas in ethanol .

Q. What solvent systems are suitable for solubility testing of this compound?

Solubility profiles vary significantly between aqueous and organic solvents. For dihydrochloride salts, polar solvents like methanol, ethanol, and water are preferred. For instance, structurally similar pyridine derivatives show high solubility in methanol and ethanol (>50 mg/mL) but limited solubility in nonpolar solvents like hexane . Researchers should conduct equilibrium solubility studies at 25°C and 37°C to account for temperature-dependent variations .

Advanced Research Questions

Q. How can crystallographic challenges in resolving the structure of Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride be addressed?

X-ray diffraction studies require high-quality single crystals. Use slow evaporation techniques in solvent mixtures (e.g., methanol/ethyl acetate) to promote crystallization. For refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key parameters include:

Q. What strategies mitigate instability of the dihydrochloride salt under aqueous conditions?

Stability studies show that dihydrochloride salts of azetidine derivatives degrade via hydrolysis in aqueous media. To prevent this:

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) are validated approaches. For example, pyridine-containing analogs exhibit ATP-competitive inhibition in kinases (e.g., VEGFR2). Key steps include:

- Protein preparation (PDB: 4ASD) with protonation states adjusted to pH 7.4.

- Ligand parameterization using GAFF force fields.

- Binding free energy calculations via MM-PBSA .

Q. How should researchers resolve contradictions in pharmacological data across in vitro assays?

Discrepancies in IC50 values often arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.